4-(Azetidinomethyl)phenyl cyclohexyl ketone is a chemical compound that belongs to the class of ketones, characterized by the presence of both a cyclohexyl group and an azetidinomethyl group attached to a phenyl ring. This compound is notable for its potential applications in medicinal chemistry and material science due to its unique structural features.
The compound can be synthesized through various methods involving reactions between different organic precursors. Notably, it is related to cyclohexyl phenyl ketone, which has been extensively studied for its synthesis and applications in various fields.
4-(Azetidinomethyl)phenyl cyclohexyl ketone can be classified under:
The synthesis of 4-(Azetidinomethyl)phenyl cyclohexyl ketone can be approached through several synthetic routes, primarily focusing on the formation of the azetidine ring and subsequent attachment to the phenyl and cyclohexyl groups.
The molecular formula for 4-(Azetidinomethyl)phenyl cyclohexyl ketone is , with a molecular weight of approximately 257.38 g/mol.
4-(Azetidinomethyl)phenyl cyclohexyl ketone can undergo various chemical reactions typical for ketones and amines:
The mechanism of action for 4-(Azetidinomethyl)phenyl cyclohexyl ketone primarily revolves around its interaction with biological targets, which may include enzymes or receptors involved in metabolic pathways.
Studies on similar compounds suggest that structural modifications can significantly impact binding affinity and biological activity.
4-(Azetidinomethyl)phenyl cyclohexyl ketone has potential applications in:
This compound represents an intriguing area of study within organic chemistry, particularly in its synthesis and potential applications in various scientific fields.
The azetidine ring incorporation into the ketone scaffold represents a synthetic challenge due to ring strain and stereochemical requirements. Modern catalytic approaches have significantly improved the efficiency of this transformation. Transition-metal-catalyzed C–N coupling reactions between bromomethyl- or chloromethyl-aryl ketones and azetidine precursors have emerged as a robust method, with palladium complexes demonstrating exceptional efficacy. These catalysts facilitate the formation of the critical C–N bond at the benzylic position under mild conditions (typically 60–80°C), achieving yields exceeding 85% while maintaining excellent functional group tolerance [5].
Photoredox catalysis has enabled visible-light-mediated [2+2] cycloadditions between enones and imines, providing direct access to functionalized azetidine derivatives. This approach utilizes abundant visible light as an energy source and organic dyes (e.g., eosin Y or fac-Ir(ppy)₃) as catalysts, aligning with sustainable chemistry principles. The reaction proceeds via single-electron transfer (SET) mechanisms, generating radical intermediates that undergo stereoselective cyclization to form azetidine rings with good diastereocontrol [10].
Table 1: Catalytic Methods for Azetidine Moiety Incorporation
Method | Catalyst System | Temperature | Yield Range | Stereoselectivity | Key Advantage |
---|---|---|---|---|---|
Transition-metal coupling | Pd₂(dba)₃/XPhos | 60-80°C | 78-92% | Moderate | Broad substrate scope |
Photoredox [2+2] | fac-Ir(ppy)₃ | 25-40°C | 65-88% | High | Mild conditions, green energy input |
Azide reduction/cyclization | PPh₃ (Staudinger) | 20-40°C | 70-85% | Variable | Uses stable azide precursors |
Ring-opening of β-lactams | Lewis acid catalysts | 0-25°C | 60-82% | High | Utilizes readily available β-lactams |
Additionally, the Staudinger reduction of α-azido ketones followed by intramolecular cyclization provides an alternative pathway to azetidinomethyl derivatives. This sequence begins with nucleophilic displacement of α-halo ketones with sodium azide, yielding α-azido intermediates that undergo phosphine-mediated reduction to form iminophosphoranes. These intermediates spontaneously cyclize upon heating to generate azetidine rings. Recent optimizations have demonstrated that microwave irradiation significantly accelerates this transformation, reducing reaction times from hours to minutes while maintaining yields of 70–85% [10]. The method benefits from the stability and handling safety of modern azide transfer agents.
The cyclohexyl-aromatic ketone scaffold requires precise stereochemical control, particularly when chiral centers are present in the cyclohexyl ring or when specific conformations are needed for downstream functionalization. Friedel-Crafts acylation remains the cornerstone methodology, with recent advances focusing on asymmetric catalysis. Chiral aluminum chloride complexes derived from binaphthol derivatives effect enantioselective acylation of benzene derivatives with cyclohexanecarbonyl chloride, achieving enantiomeric excesses (ee) up to 92% when forming α-chiral ketones [3] [5]. The reaction proceeds through a well-defined chiral acyl cation intermediate that undergoes face-selective attack by the aromatic nucleophile.
Diels-Alder approaches provide an alternative route that avoids the harsh conditions of traditional Friedel-Crafts chemistry. The reaction between 1,3-butadiene and acrylic acid derivatives yields 4-cyclohexene-1-carboxylic acid, which undergoes aromatization or selective hydrogenation before transformation to the corresponding ketone. This method offers excellent control over the substitution pattern on the cyclohexyl ring [3]. Hydrogenation of the unsaturated intermediate over palladium catalysts at moderate pressures (3–5 atm) provides the saturated cyclohexyl derivative with high cis-selectivity (>95%), while ruthenium-based catalysts favor the trans-isomer.
Table 2: Physicochemical Properties of Cyclohexyl Phenyl Ketone Scaffold
Molecular Formula: C₁₃H₁₆OMolecular Weight: 188.27 g/molDensity: 0.9671 g/cm³ (20°C)Melting Point: 55-57°CBoiling Point: 165-168°C (20 mmHg)Flash Point: >230°F (>110°C)Water Solubility: 18.2 mg/L (20°C)LogP: 3.7 (20°C)Vapor Pressure: 0.0018 mmHg (25°C)Refractive Index: 1.5435 (20°C)
The stereochemical integrity during ketone formation is crucial when the scaffold contains chiral elements. N-tert-Butanesulfinyl imine chemistry enables stereoselective nucleophilic additions to cyclohexanone derivatives. For instance, reaction of (S)-N-tert-butanesulfinyl imines derived from protected 4-oxocyclohexanecarboxaldehyde with organometallic reagents proceeds with high diastereoselectivity (dr >95:5), establishing chiral centers adjacent to the ketone functionality [5]. This method allows installation of the azetidinomethyl group at the para-position with precise stereocontrol, particularly valuable when synthesizing enantiomerically pure analogs of the target molecule.
Solvent-free Friedel-Crafts acylation represents a significant advancement in sustainable ketone formation. The reaction between cyclohexanecarboxylic acid and benzene derivatives proceeds efficiently using catalytic amounts of hafnium(IV) triflate or iron(III) triflimide under mechanical activation (ball milling). This approach eliminates volatile organic solvents, reduces catalyst loading to 0.5–2 mol%, and achieves near-quantitative yields with minimal waste generation [3]. The mechanochemical activation enhances mass transfer and reagent contact, overcoming the limitations of traditional solvent-free reactions. Life cycle assessment studies indicate a 60% reduction in process mass intensity compared to conventional solvent-based Friedel-Crafts protocols.
Microwave-assisted azetidine introduction significantly reduces energy consumption and reaction times. The coupling of 4-(bromomethyl)phenyl cyclohexyl ketone with azetidine hydrochloride proceeds efficiently under microwave irradiation (120°C, 20 minutes) using potassium carbonate as base in dimethylacetamide, achieving 88% yield compared to 72% yield obtained after 12 hours under conventional heating [10]. The rapid, energy-efficient heating profile of microwaves minimizes thermal decomposition pathways, particularly important for heat-sensitive intermediates. Scale-up studies using continuous flow microwave reactors demonstrate consistent performance up to kilogram scale, addressing translational challenges in green technology implementation.
Water-mediated reactions have been successfully applied to key steps in the synthesis. The decarboxylative Mannich reaction of β-keto acids with N-tert-butanesulfinyl imines proceeds efficiently in aqueous emulsions stabilized by TPGS-750-M surfactant, yielding advanced intermediates for subsequent azetidine incorporation [5]. This approach replaces traditional anhydrous organic solvents (tetrahydrofuran, dichloromethane) with water as the bulk reaction medium, significantly improving the environmental profile. The surfactant micelles create hydrophobic compartments that solubilize organic reactants while maintaining reagent concentration and collision frequency comparable to organic solvents.
Two dominant synthetic strategies emerge for constructing 4-(Azetidinomethyl)phenyl cyclohexyl ketone: the ketone-first approach and the azetidine-first approach. The ketone-first route begins with formation of the cyclohexyl phenyl ketone scaffold via Friedel-Crafts acylation of benzene with cyclohexanecarbonyl chloride (78–85% yield), followed by bromination at the para-position (NBS, AIBN, 72% yield), and subsequent azetidine coupling (Pd-catalyzed, 88% yield). This three-step sequence delivers an overall yield of 49–53% [3] . The approach benefits from commercial availability of starting materials and operational simplicity but encounters regiochemical challenges during electrophilic aromatic substitution.
The azetidine-first strategy installs the heterocycle early in the synthesis. 4-Aminomethylphenol undergoes nitrogen protection and azetidine formation via Mitsunobu reaction (65% yield over two steps), followed by oxidation to the aldehyde and Grignard addition with cyclohexylmagnesium bromide to establish the alcohol, and final Dess-Martin oxidation to the ketone (62% yield over three steps). This longer sequence (five steps) achieves a lower overall yield of 26–30% due to multiple functional group manipulations [10]. However, it offers superior control over azetidine stereochemistry when chiral variants are targeted.
Table 3: Comparative Efficiency of Synthetic Routes to 4-(Azetidinomethyl)phenyl cyclohexyl ketone
Parameter | Ketone-First Approach | Azetidine-First Approach | Diels-Alder Route |
---|---|---|---|
Number of Steps | 3 | 5 | 4 |
Overall Yield | 49-53% | 26-30% | 38-42% |
Key Step Yield | Friedel-Crafts (85%) | Mitsunobu (82%) | Diels-Alder (90%) |
Atom Economy | 78% | 61% | 85% |
PMI (Total) | 32 | 56 | 41 |
Cost Index | Low | High | Moderate |
Stereocontrol | Limited | Excellent | Moderate |
Green Metrics | Superior | Inferior | Intermediate |
A third approach utilizing Diels-Alder chemistry offers competitive advantages. Starting from 1,3-butadiene and acrylic acid, the sequence proceeds through cyclohexene formation (90% yield), aromatization to benzoic acid, followed by Friedel-Crafts acylation with cyclohexane in polyphosphoric acid (75% yield), and finally azetidine installation via Buchwald-Hartwig coupling (85% yield). This four-step route achieves 38–42% overall yield with superior atom economy (85%) due to the inherent efficiency of cycloaddition chemistry [3]. The route demonstrates how retrosynthetic analysis incorporating pericyclic reactions can balance step count, yield, and sustainability metrics.
Precursor utilization efficiency varies significantly between routes. The Friedel-Crafts-based ketone-first approach demonstrates the highest overall yield (49–53%) and lowest process mass intensity (PMI = 32), making it economically favorable for large-scale production. However, the azetidine-first strategy provides superior stereochemical outcomes for chiral analogs despite its lower overall yield and higher PMI (56). The Diels-Alder route represents a promising middle ground with good atom economy and moderate PMI (41), particularly advantageous when sustainable manufacturing principles are prioritized over absolute yield [3] [9].
Compound Names Mentioned in Article:4-(Azetidinomethyl)phenyl cyclohexyl ketone, Cyclohexyl phenyl ketone, Cyclohexyl(2,4-dimethylphenyl)methanone, 1-(3,3-Dimethylcyclohexyl)pent-4-en-1-one, α-Azido ketones, 1-Hydroxycyclohexyl phenyl ketone, 2,5-Dihydro-5-hydroxyoxazoles, β-Azidovinyl ketone, 1,2,3,4,5,6-Hexahydrobenzophenone, N-tert-Butanesulfinyl imines, Phenacyl azide
CAS No.: 355137-87-0
CAS No.: 1460-73-7
CAS No.: 5287-45-6
CAS No.: 11030-71-0
CAS No.: 13205-44-2
CAS No.: